molecular formula C15H19BrN2O B4748092 N-(2-BROMOPHENYL)-N'-[2-(1-CYCLOHEXENYL)ETHYL]UREA

N-(2-BROMOPHENYL)-N'-[2-(1-CYCLOHEXENYL)ETHYL]UREA

Cat. No.: B4748092
M. Wt: 323.23 g/mol
InChI Key: AASYFYWNKDIQMJ-UHFFFAOYSA-N
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Description

N-(2-BROMOPHENYL)-N’-[2-(1-CYCLOHEXENYL)ETHYL]UREA is a synthetic organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of a bromophenyl group and a cyclohexenyl ethyl group attached to the urea moiety

Properties

IUPAC Name

1-(2-bromophenyl)-3-[2-(cyclohexen-1-yl)ethyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19BrN2O/c16-13-8-4-5-9-14(13)18-15(19)17-11-10-12-6-2-1-3-7-12/h4-6,8-9H,1-3,7,10-11H2,(H2,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AASYFYWNKDIQMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)CCNC(=O)NC2=CC=CC=C2Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-BROMOPHENYL)-N’-[2-(1-CYCLOHEXENYL)ETHYL]UREA typically involves the reaction of 2-bromophenyl isocyanate with 2-(1-cyclohexenyl)ethylamine. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired urea derivative.

Industrial Production Methods

Industrial production of N-(2-BROMOPHENYL)-N’-[2-(1-CYCLOHEXENYL)ETHYL]UREA may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2-BROMOPHENYL)-N’-[2-(1-CYCLOHEXENYL)ETHYL]UREA can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.

    Substitution: The bromophenyl group can participate in substitution reactions, where the bromine atom is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

N-(2-BROMOPHENYL)-N’-[2-(1-CYCLOHEXENYL)ETHYL]UREA has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of N-(2-BROMOPHENYL)-N’-[2-(1-CYCLOHEXENYL)ETHYL]UREA involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. The exact pathways and molecular targets depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Similar Compounds

    N-(2-BROMOPHENYL)-N’-[2-(1-CYCLOHEXENYL)ETHYL]THIOUREA: Similar structure but with a thiourea moiety instead of urea.

    N-(2-CHLOROPHENYL)-N’-[2-(1-CYCLOHEXENYL)ETHYL]UREA: Similar structure but with a chlorophenyl group instead of bromophenyl.

    N-(2-BROMOPHENYL)-N’-[2-(1-CYCLOHEXENYL)PROPYL]UREA: Similar structure but with a propyl group instead of ethyl.

Uniqueness

N-(2-BROMOPHENYL)-N’-[2-(1-CYCLOHEXENYL)ETHYL]UREA is unique due to the specific combination of the bromophenyl and cyclohexenyl ethyl groups attached to the urea moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2-BROMOPHENYL)-N'-[2-(1-CYCLOHEXENYL)ETHYL]UREA
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N-(2-BROMOPHENYL)-N'-[2-(1-CYCLOHEXENYL)ETHYL]UREA

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